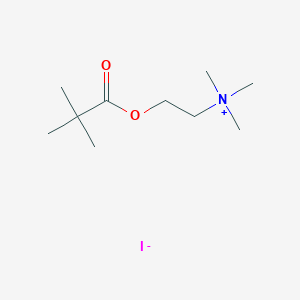

Ethanaminium, 2-(2,2-dimethyl-1-oxopropoxy)-N,N,N-trimethyl-, iodide

CAS No.: 102139-31-1

Cat. No.: VC18871230

Molecular Formula: C10H22INO2

Molecular Weight: 315.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 102139-31-1 |

|---|---|

| Molecular Formula | C10H22INO2 |

| Molecular Weight | 315.19 g/mol |

| IUPAC Name | 2-(2,2-dimethylpropanoyloxy)ethyl-trimethylazanium;iodide |

| Standard InChI | InChI=1S/C10H22NO2.HI/c1-10(2,3)9(12)13-8-7-11(4,5)6;/h7-8H2,1-6H3;1H/q+1;/p-1 |

| Standard InChI Key | KVAUHTNSCOAJLG-UHFFFAOYSA-M |

| Canonical SMILES | CC(C)(C)C(=O)OCC[N+](C)(C)C.[I-] |

Introduction

Chemical Identification and Structural Properties

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 2-(2,2-dimethylpropanoyloxy)ethyl-trimethylazanium iodide. Its structure features a quaternary ammonium center () bonded to an ethyl chain that is esterified with pivalic acid (2,2-dimethylpropanoic acid). The iodide ion serves as the counteranion to balance the positive charge.

Table 1: Chemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 102139-31-1 |

| Molecular Formula | |

| Molecular Weight | 315.19 g/mol |

| IUPAC Name | 2-(2,2-dimethylpropanoyloxy)ethyl-trimethylazanium; iodide |

| SMILES Notation | CC(C)(C)C(=O)OCCN+(C)C.[I-] |

| InChI Key | KVAUHTNSCOAJLG-UHFFFAOYSA-M |

The structural uniqueness of this compound arises from the steric hindrance provided by the pivaloyl group, which influences its reactivity and interactions in chemical and biological systems.

Synthesis and Manufacturing

Reaction Pathway and Optimization

The synthesis of pivaloylcholine iodide typically involves a two-step process:

-

Esterification: A hydroxyl-containing amine (e.g., 2-hydroxyethyltrimethylammonium) reacts with pivaloyl chloride () in the presence of a base such as triethylamine. This step forms the ester linkage.

-

Quaternization: The intermediate product undergoes quaternization with methyl iodide () to yield the final quaternary ammonium salt.

Critical Parameters:

-

Temperature control (typically 0–5°C during esterification to prevent side reactions).

-

Use of anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of pivaloyl chloride.

-

Stoichiometric excess of methyl iodide to ensure complete quaternization .

Table 2: Synthetic Conditions

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Esterification | Pivaloyl chloride, EtN | Dichloromethane | 0–5°C | 75–85 |

| Quaternization | Methyl iodide | Acetone | Reflux | 90–95 |

Industrial-scale production requires rigorous purification via recrystallization from ethanol-water mixtures to achieve >99% purity .

Applications in Research and Industry

Pharmaceutical Research

As a structural analog of acetylcholine, pivaloylcholine iodide has been investigated for its cholinergic activity. Studies suggest it acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs) in neuronal tissues, though with lower potency than acetylcholine due to steric bulk from the pivaloyl group .

Organic Synthesis

The compound serves as a phase-transfer catalyst in nucleophilic substitution reactions, leveraging its ability to solubilize ionic reagents in organic phases. For example, it facilitates the synthesis of alkyl iodides from alkyl chlorides in biphasic systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume